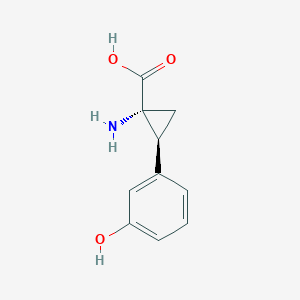
苯甲酰苯腙
描述
Benzophenone phenylhydrazone (BPPH) is a synthetic compound that is used in a variety of applications in the laboratory and in industry. BPPH is a derivative of benzophenone and is used in a wide range of applications, including chromatography, spectroscopy, and as a reagent for organic synthesis. It is also used as a catalyst in a variety of chemical reactions. BPPH is a versatile compound and has a wide range of uses and applications.
科学研究应用
我进行了一项搜索,以收集有关“苯甲酰苯腙”科学研究应用的信息。以下是一些潜在的应用和领域,该化合物可能被利用,基于现有信息:
结构分析和表征
苯甲酰苯腙因其结构特征而被研究,这些特征可能有助于其抗雌激素和细胞毒性特性。已经确定了X射线晶体结构以更好地理解这些特征 .
加合物形成在化学反应中
该化合物与四氟化钛反应生成各种加合物,表明其在合成配位化合物或材料科学中的潜在用途 .
电荷转移络合物的形成
作用机制
Target of Action
Benzophenone phenylhydrazone is a derivative of hydrazine . It is known to interact with carbonyl compounds, specifically aldehydes and ketones . The primary targets of benzophenone phenylhydrazone are these carbonyl compounds, where it forms a hydrazone derivative .
Mode of Action
The interaction of benzophenone phenylhydrazone with its targets involves a nucleophilic addition reaction . Hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion . The hydrazone anion then undergoes protonation to form a neutral intermediate . A second weakly acidic N-H bond is deprotonated, which causes the formation of N2 gas and a carbanion .
Result of Action
The result of the action of benzophenone phenylhydrazone is the conversion of carbonyl compounds to hydrazones . This can have various molecular and cellular effects depending on the specific carbonyl compound involved and the context in which the reaction occurs.
Action Environment
The action of benzophenone phenylhydrazone is influenced by environmental factors such as temperature and the presence of a base . Typically, a high boiling point solvent, such as ethylene glycol, is used to provide the high temperatures needed for this reaction to occur . The presence of a base is necessary for the deprotonation steps in the reaction .
安全和危害
Benzophenone phenylhydrazone may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
未来方向
属性
IUPAC Name |
N-(benzhydrylideneamino)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)21-20-18-14-8-3-9-15-18/h1-15,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPHROJMJFFANK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90972888 | |
| Record name | 1-(Diphenylmethylidene)-2-phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90972888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
574-61-8 | |
| Record name | N-Phenylbenzophenone hydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=574-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzophenone, phenylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzophenone phenylhydrazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Diphenylmethylidene)-2-phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90972888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZOPHENONE PHENYLHYDRAZONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Benzophenone phenylhydrazone has the molecular formula C19H16N2 and a molecular weight of 272.35 g/mol. [, ] Spectroscopic studies, particularly infrared (IR) spectroscopy, have been instrumental in elucidating its structure. These studies have provided insights into the vibrational modes of its various functional groups, including the characteristic C=N and N-H stretches. []
A: Research demonstrates that benzophenone phenylhydrazone undergoes a cyclization reaction with carbon monoxide under high pressure and temperature (230°C, 3800 psi). [] This reaction yields 3-phenylphthalimidine-N-carboxyanilide. Interestingly, conducting the reaction at lower temperatures (190-220°C) produces a mixture of 3-phenylphthalimidine-N-carboxyanilide and 3-phenylphthalimidine. [] This highlights how reaction conditions can significantly influence product distribution.
A: Yes, electron spin resonance (ESR) studies have been conducted on benzophenone phenylhydrazone. [] Specifically, researchers have investigated the ESR absorption of the benzophenone phenylhydrazone free radical in dilute tetrahydrofuran solutions. [] This work focused on understanding the hyperfine interactions between the nuclei and a "nearly-free" electron within the free radical species.
A: Studies reveal that benzophenone phenylhydrazone forms adducts with titanium tetrahalides. [] Notably, it forms a 1:2 adduct with titanium tetrafluoride (TiF4), and both 1:2 and 2:1 adducts with other titanium tetrahalides. [] These adducts, typically colored, are stable at room temperature. Infrared spectral analysis in the 4000–200 cm−1 region provides valuable information about the nature of bonding and interactions within these complexes. []
A: Researchers have investigated the products formed during the thermolysis of benzophenone phenylhydrazone. [] When refluxed in air for 24 hours, it decomposes into a variety of products including ammonia, benzophenone, N-benzhydrylideneaniline, biphenyl, aniline, benzonitrile, and 9-phenylacridine. [] This decomposition highlights the potential for benzophenone phenylhydrazone to act as a precursor for various other compounds.
A: Yes, research has demonstrated that benzophenone phenylhydrazone can act as a ligand in coordination chemistry. [] It has been successfully used to form complexes with palladium(II) and platinum(II) species. [] This research focused on utilizing ligands capable of both electron pair donation and the formation of metal–carbon σ-bonds, demonstrating the versatility of benzophenone phenylhydrazone in inorganic synthesis.
A: Benzophenone phenylhydrazone participates in interesting reactions with diketene. [] It undergoes a 1,3-dipolar cycloaddition reaction with diketene to produce 4-acetyl-2-phenylpyrazolidin-3-one derivatives. [] This reaction pathway highlights benzophenone phenylhydrazone's utility as a building block in the synthesis of heterocyclic compounds, particularly those with potential biological activity.
A: Crystallographic studies have been conducted on derivatives of benzophenone phenylhydrazone, particularly those exhibiting anticancer properties. [] Determining the crystal and molecular structures of these derivatives provides crucial insights into their three-dimensional arrangements and potential structure-activity relationships. This information is valuable for understanding their biological activity and designing more potent and selective anticancer agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

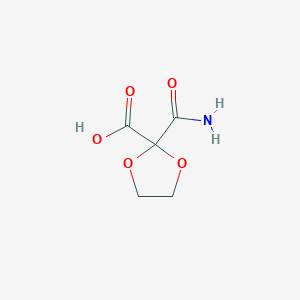


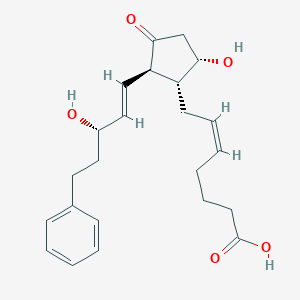

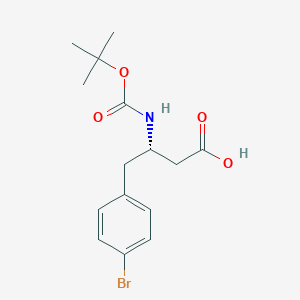
![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)
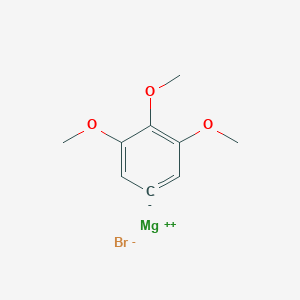



![4-Chloro-2-[(phenylthio)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B154118.png)

